1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound you mentioned contains several structural features that are common in organic chemistry. These include a benzodioxole ring, a thiophene ring, and a pyrazole ring. The benzodioxole ring is a type of aromatic ether that is often found in pharmaceuticals and natural products. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is found in many biologically active compounds. The pyrazole ring is a type of azole, which is a class of five-membered nitrogen-containing heterocycles that are common in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole, thiophene, and pyrazole rings, along with a ketone functional group. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzodioxole, thiophene, and pyrazole rings in this compound could influence its polarity, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-6-23-17(10)14-8-13(18-19(14)11(2)20)12-3-4-15-16(7-12)22-9-21-15/h3-7,14H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKPBRVQYHHVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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